2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Description

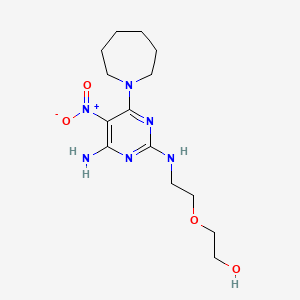

This compound features a pyrimidine core substituted at the 4-position with an amino group, at the 5-position with a nitro group, and at the 6-position with an azepan-1-yl (7-membered cyclic secondary amine) group. The 2-position is linked to a 2-(2-aminoethoxy)ethanol side chain. azepan-1-yl) .

Properties

IUPAC Name |

2-[2-[[4-amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4/c15-12-11(20(22)23)13(19-6-3-1-2-4-7-19)18-14(17-12)16-5-9-24-10-8-21/h21H,1-10H2,(H3,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOFLNKGTLFVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319660 | |

| Record name | 2-[2-[[4-amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648262 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

578718-75-9 | |

| Record name | 2-[2-[[4-amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Azepane Ring Formation: The azepane ring is introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with the nitropyrimidine intermediate.

Attachment of the Ethoxyethanol Moiety: The final step involves the reaction of the intermediate with 2-chloroethanol in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethoxyethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the amino group forms a nitroso compound.

Scientific Research Applications

2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

- Azepan-1-yl vs. However, its secondary amine nature may reduce hydrogen-bonding capacity relative to the primary amine in cyclohexylamino derivatives .

- Aromatic Substituents (2-Methoxyanilino, 4-Ethoxyphenylamino): These groups introduce aromaticity and electron-donating effects (methoxy, ethoxy) that enhance solubility in polar solvents and facilitate interactions with aromatic residues in proteins .

Biological Activity

The compound 2-(2-((4-Amino-6-(azepan-1-yl)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a derivative of pyrimidine and azepane, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains. The presence of the nitro group in the compound may enhance its activity by facilitating electron transfer processes during bacterial metabolism.

Anti-inflammatory Effects

A study on related pyrimidine derivatives demonstrated their ability to inhibit inflammatory cytokines such as IL-6 and IL-8 in vitro. The mechanism involves the modulation of signaling pathways associated with inflammation, suggesting that the compound may possess similar anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the azepane and pyrimidine rings significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substitution of amino groups | Enhanced anti-inflammatory activity |

| Alteration of nitro group | Increased antimicrobial potency |

These findings underscore the importance of specific functional groups in determining the pharmacological profile of such compounds.

Case Studies

-

Case Study 1: Inhibition of Inflammatory Cytokines

A series of pyrimidine derivatives were evaluated for their ability to inhibit IL-6 and IL-8 production in human bronchial epithelial (HBE) cells. The results indicated that compounds with similar amino substitutions showed a significant reduction in cytokine levels, suggesting potential therapeutic applications in respiratory diseases . -

Case Study 2: Antimicrobial Assays

In vitro assays conducted on various bacterial strains demonstrated that compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Pharmacokinetics and Toxicity

Preliminary studies suggest favorable pharmacokinetic profiles for compounds in this class, with low toxicity observed in preliminary animal models. The compound's solubility and stability are critical factors influencing its bioavailability and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.